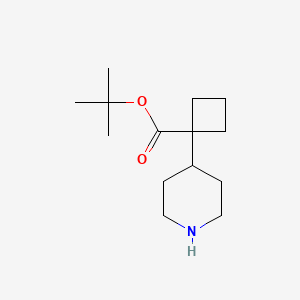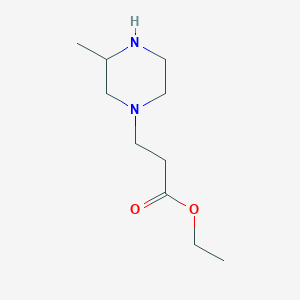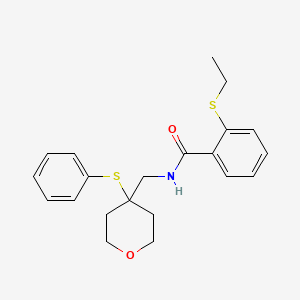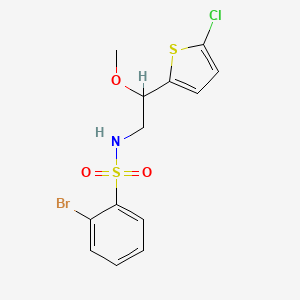![molecular formula C11H10N4O2 B2956805 [5-[4-(Azidomethyl)phenyl]-1,3-oxazol-4-yl]methanol CAS No. 2172252-35-4](/img/structure/B2956805.png)
[5-[4-(Azidomethyl)phenyl]-1,3-oxazol-4-yl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[5-[4-(Azidomethyl)phenyl]-1,3-oxazol-4-yl]methanol is a compound that features an azidomethyl group attached to a phenyl ring, which is further connected to an oxazole ring with a methanol group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [5-[4-(Azidomethyl)phenyl]-1,3-oxazol-4-yl]methanol typically involves the following steps:
Formation of the Azidomethyl Group: This can be achieved by reacting a suitable precursor, such as a halomethylbenzene, with sodium azide under appropriate conditions.
Construction of the Oxazole Ring: The oxazole ring can be synthesized through cyclization reactions involving suitable starting materials like amino alcohols and carboxylic acids.
Attachment of the Methanol Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
[5-[4-(Azidomethyl)phenyl]-1,3-oxazol-4-yl]methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The azide group can be reduced to an amine.
Substitution: The azidomethyl group can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives.
科学的研究の応用
Chemistry
In chemistry, [5-[4-(Azidomethyl)phenyl]-1,3-oxazol-4-yl]methanol can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study the effects of azide and oxazole-containing molecules on biological systems. It may serve as a probe or a precursor for the synthesis of biologically active molecules.
Medicine
In medicine, this compound may have potential applications as a drug candidate or a pharmacological tool. Its unique structure could be exploited to develop new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
作用機序
The mechanism of action of [5-[4-(Azidomethyl)phenyl]-1,3-oxazol-4-yl]methanol would depend on its specific application. Generally, the azide group can participate in click chemistry reactions, forming stable triazole rings. The oxazole ring can interact with various biological targets, potentially affecting enzyme activity or receptor binding. The methanol group can undergo metabolic transformations, influencing the compound’s overall activity.
類似化合物との比較
Similar Compounds
[4-(Azidomethyl)phenyl]-1,3-oxazole: Lacks the methanol group.
[5-(Azidomethyl)phenyl]-1,3-oxazole: Similar structure but different substitution pattern.
[5-[4-(Azidomethyl)phenyl]-1,3-oxazol-4-yl]ethanol: Contains an ethanol group instead of methanol.
Uniqueness
[5-[4-(Azidomethyl)phenyl]-1,3-oxazol-4-yl]methanol is unique due to the presence of both the azidomethyl and methanol groups attached to the oxazole ring
特性
IUPAC Name |
[5-[4-(azidomethyl)phenyl]-1,3-oxazol-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O2/c12-15-14-5-8-1-3-9(4-2-8)11-10(6-16)13-7-17-11/h1-4,7,16H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKECDYXGGAAZGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN=[N+]=[N-])C2=C(N=CO2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2956725.png)

![N-[2-(5-Fluoro-2-methoxyphenyl)ethyl]prop-2-enamide](/img/structure/B2956728.png)
![N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isobutyramide](/img/structure/B2956729.png)

![Methyl 3-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((2-(4-bromophenyl)-2-oxoethyl)thio)-4-oxo-3,4-dihydroquinazoline-7-carboxylate](/img/structure/B2956734.png)

![4-[(2E)-3-[4-(propan-2-yl)phenyl]prop-2-enoyl]phenyl 4-methylbenzoate](/img/structure/B2956736.png)
![7-(3,5-dimethylphenyl)-2-(tetrahydrofuran-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2956737.png)

![Methyl 2-[[5-(2,2-difluoroethoxymethyl)-1-methylpyrazol-3-yl]amino]acetate](/img/structure/B2956743.png)
![4-[(5-chloro-2-hydroxyanilino)methylene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2956744.png)
